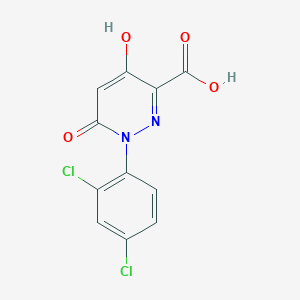

1-(2,4-二氯苯基)-4-羟基-6-氧代-1,6-二氢哒嗪-3-羧酸

描述

The compound "1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as pyridazine rings and dichlorophenyl groups, which are of interest due to their potential biological activities, including antibacterial properties .

Synthesis Analysis

The synthesis of related compounds involves the cyclocondensation reaction of various starting materials with 2,4-dichlorophenyl hydrazine hydrochloride. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and achieved high yields ranging from 71-92% . Another synthesis approach involved cyclooligomerization under microwave irradiation to produce carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine . These methods highlight the efficiency and regioselectivity that can be achieved in synthesizing such compounds.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were supported by various analytical techniques. For example, the structure of ethyl 1H-pyrazole-3-carboxylates was confirmed by crystallographic data . Similarly, the crystal structure of a related compound, N-[1-(4-chlorophenyl)-1,4-dihydro-4-oxe-6-methylpyridazine-3-carbonyl]-N'-benzoylhydrazine, was determined by X-ray crystal structural analysis, revealing the presence of intermolecular hydrogen bonds .

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms for the compound . However, they do discuss the reactivity of similar compounds. For instance, the carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine was shown to form supramolecular polymers and metal-containing complexes through hydrogen bond interactions and metal-mediated self-assembly, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds related to the one are inferred from their structural analysis and synthesis outcomes. The high yields and regioselectivity observed in the synthesis suggest good stability and reactivity under the chosen conditions . The ability to form hydrogen bonds and coordinate with metal ions indicates potential applications in forming supramolecular structures . The antibacterial activity of the pyridazine-3-carboxylic acid analogs suggests that these compounds could serve as functional groups in drug design .

科学研究应用

相关化合物的合成

- 5-芳酰基-6-芳基-2-氧代-1,2,3,6-四氢嘧啶-4-羧酸甲酯使用涉及芳酰基丙酮酸、尿素和取代苯甲醛的反应过程合成。一种特定的化合物,8-羟基-4,5-二苯基-3,4-二氢嘧啶并[4,5-d]哒嗪-2(1H)-酮,是从类似的四氢嘧啶-4-羧酸盐使用水合肼合成的(Gein 等人,2009 年)。

具有生物活性的新杂环化合物的制备

- 涉及 4-氧代-4-(3,4-二氯苯基)-2-丁烯酸与安替比林的反应导致丁酸衍生物的形成。这些化合物进一步与肼反应生成哒嗪酮衍生物,用于制备二硫代衍生物和氯哒嗪衍生物。其中一些新化合物表现出抗菌和抗真菌活性(Sayed 等人,2003 年)。

二氢哒嗪-3-酮和 As-三嗪并[3,4-a]酞嗪的开发

- 一系列 2,3-二氢哒嗪-3-酮通过将肼与特定的丁酸缩合而成,这些丁酸衍生自取代的苯甲基丙酮酸。此外,as-三嗪并[3,4-a]酞嗪也从涉及取代的苯甲基丙酮酸和肼屈嗪的反应中获得(El‐Ashry 等人,1987 年)。

衍生物的抗菌应用

- 从 4-苯甲酰基-1,5-二苯基-1H-吡唑-3-羧酸合成的几种化合物被测试了抗菌活性。这些化合物中的磺酰胺衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出显着的抗菌活性(Bildirici 等人,2007 年)。

农业应用的合成方法

- 开发了一种新的方法来合成 1-(对氯苯基)-1,4-二氢-4-氧代-6-乙基哒嗪-5-羧酸,该酸用作小麦的杂交剂。该工艺针对工业适用性进行了优化,并显着提高了产率(曾艳,2011 年)。

安全和危害

未来方向

属性

IUPAC Name |

1-(2,4-dichlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2O4/c12-5-1-2-7(6(13)3-5)15-9(17)4-8(16)10(14-15)11(18)19/h1-4,16H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFMIANBTKVMRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=O)C=C(C(=N2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715928 | |

| Record name | 1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

CAS RN |

121582-66-9 | |

| Record name | 1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

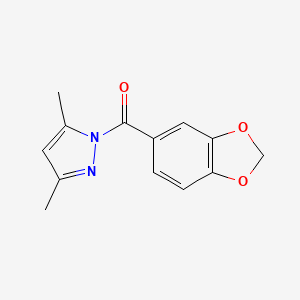

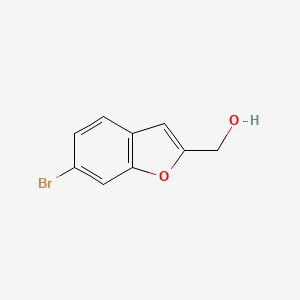

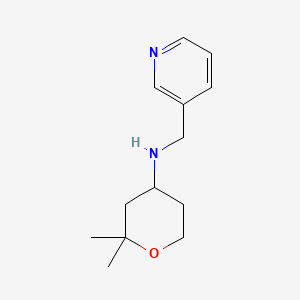

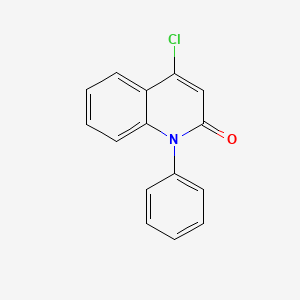

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3032120.png)

![2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B3032123.png)